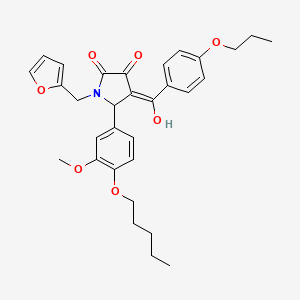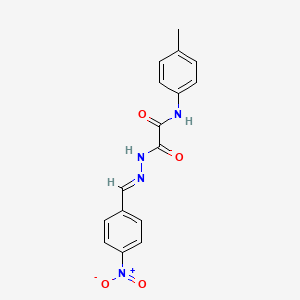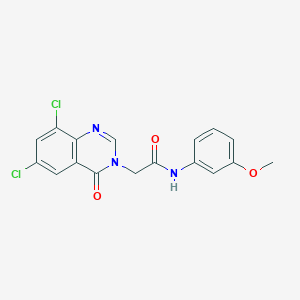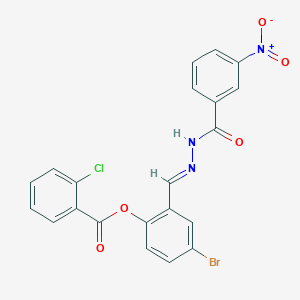
1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.
- Reaction conditions: Lewis acids like AlCl₃, temperatures around 0-25°C.
Substitution of Phenyl Groups:
- The phenyl groups with methoxy, pentyloxy, and propoxy substituents can be introduced through nucleophilic aromatic substitution reactions.
- Reaction conditions: Strong bases like NaH, temperatures around 50-80°C.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrole Core:
- Starting with a suitable pyrrole precursor, such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be formed through cyclization reactions.
- Reaction conditions: Acidic or basic catalysts, temperatures ranging from 50-100°C.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride).
Substitution: The methoxy, pentyloxy, and propoxy groups can be substituted with other functional groups using nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), temperatures around 0-25°C.
Reduction: NaBH₄, LiAlH₄ (Lithium aluminium hydride), temperatures around 0-25°C.
Substitution: NaH, K₂CO₃ (Potassium carbonate), temperatures around 50-80°C.
Major Products:
- Oxidation products: Ketones.
- Reduction products: Alcohols.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for creating complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its biological activity against various targets.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one.
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one.
Comparison:
- The presence of different substituents (e.g., methoxy, pentyloxy) can significantly alter the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
- The unique combination of substituents in 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one may confer specific advantages in terms of stability and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
617695-56-4 |
|---|---|
Molecular Formula |
C31H35NO7 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-methoxy-4-pentoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H35NO7/c1-4-6-7-17-39-25-15-12-22(19-26(25)36-3)28-27(29(33)21-10-13-23(14-11-21)37-16-5-2)30(34)31(35)32(28)20-24-9-8-18-38-24/h8-15,18-19,28,33H,4-7,16-17,20H2,1-3H3/b29-27+ |
InChI Key |
ODIAIUWOWINAIG-ORIPQNMZSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCC)\O)/C(=O)C(=O)N2CC4=CC=CO4)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCC)O)C(=O)C(=O)N2CC4=CC=CO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12027420.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027430.png)
![2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027434.png)
![4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B12027439.png)
![N-(3,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027448.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B12027449.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027468.png)


![isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12027486.png)



![methyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12027502.png)
